N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide
Description
Properties
CAS No. |
75935-43-2 |
|---|---|
Molecular Formula |
C20H22N2O5S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-N-butyl-8-hydroxy-6-N-phenylnaphthalene-1,6-disulfonamide |
InChI |
InChI=1S/C20H22N2O5S2/c1-2-3-12-21-29(26,27)19-11-7-8-15-13-17(14-18(23)20(15)19)28(24,25)22-16-9-5-4-6-10-16/h4-11,13-14,21-23H,2-3,12H2,1H3 |
InChI Key |
CPJZPQGYJGXNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide typically involves multi-step organic reactions The starting materials often include naphthalene derivatives, which undergo sulphonation to introduce sulphonamide groupsThe hydroxy group is usually introduced via hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphonamide groups can be reduced to amines.
Substitution: The butyl and phenyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or arylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a naphthoquinone derivative, while reduction of the sulphonamide groups may produce a diamine derivative .
Scientific Research Applications
Chemistry
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide serves as a reagent in organic synthesis and is utilized as a standard in high-performance liquid chromatography (HPLC) analysis. It is particularly effective in the separation and analysis of complex mixtures due to its unique chemical structure.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or ligand in biochemical assays. Its structural features allow it to interact with specific molecular targets, which can modulate enzymatic activity and influence biological pathways.
Medicine
The compound has been explored for potential therapeutic properties, including:
- Anti-inflammatory Activity : Studies suggest that it may inhibit inflammatory pathways.
- Antimicrobial Properties : Preliminary research indicates effectiveness against certain microbial strains.
Industrial Applications
This compound is also utilized in the development of specialty chemicals and materials. Its properties make it suitable for applications in pharmaceuticals and agrochemicals.
Analytical Techniques
A notable application of this compound is its use in HPLC methods for analyzing complex mixtures. The following table summarizes the analytical conditions:
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile (MeCN), water |
| Additive | Phosphoric acid (for general use) |
| Formic acid (for Mass-Spec) | |
| Particle Size | 3 µm particles for UPLC applications |
Case Study 1: Pharmacokinetics
A study conducted on the pharmacokinetics of this compound demonstrated its absorption and distribution characteristics in animal models. The results indicated a favorable profile for potential therapeutic use.
Case Study 2: Enzyme Inhibition
In vitro studies have shown that this compound can effectively inhibit specific enzymes involved in inflammatory responses. This suggests its potential as a lead compound for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide involves its interaction with specific molecular targets. The hydroxy and sulphonamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide and two related compounds:
Key Observations:
- N1-Butyl-N6-(4-chlorophenyl) Analog : The addition of a chlorine atom on the phenyl ring increases molecular weight by ~35.5 g/mol and logP by ~0.67 units compared to the target compound. This enhances hydrophobicity, likely leading to longer retention times in RP-HPLC .
- 8-Hydroxynaphthalene-1,6-disulphonic Acid : The absence of alkyl/aryl groups and presence of ionized sulfonic acids result in high polarity, making it unsuitable for reverse-phase separations without ion-pairing agents. It may serve as a precursor in synthesizing sulfonamide derivatives .
Chromatographic Behavior
Both the target compound and its 4-chlorophenyl analog are analyzed using the Newcrom R1 HPLC column, a reverse-phase column with low silanol activity to minimize secondary interactions . Key chromatographic parameters:
The 4-chlorophenyl analog’s higher logP likely increases its retention time compared to the target compound under identical conditions. Both compounds require MS-compatible mobile phase adjustments (e.g., formic acid substitution) for sensitive detection .
Functional and Application Differences
- Target Compound : The phenyl group balances hydrophobicity and aromatic interactions, making it versatile for drug metabolism studies.
- 4-Chlorophenyl Analog : The chlorine atom enhances metabolic stability and binding affinity in certain biological targets but may increase toxicity risks.
- 8-Hydroxynaphthalene-1,6-disulphonic Acid : Primarily used as an intermediate in dye synthesis or as a chelating agent due to its polar nature .
Biological Activity
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide (CAS No. 75935-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C20H22N2O5S2
- Molecular Weight : 434.53 g/mol
The compound features a naphthalene core substituted with hydroxy and sulfonamide groups, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to viral replication.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
Antioxidant Activity
The antioxidant capacity of compounds with similar structures has been evaluated using various assays. For instance, polyphenolic compounds have shown significant antioxidant effects in vitro, suggesting that this compound may also exhibit such properties. This could be crucial for applications in nutraceutical formulations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HCMV replication | |
| Antioxidant | Potential reduction of oxidative stress | |
| Enzyme Inhibition | Possible inhibition of viral enzymes |
Safety and Toxicology
The safety profile of this compound is critical for its application in pharmaceuticals. Data from toxicological assessments indicate that while some sulfonamide derivatives can exhibit toxicity, specific studies on this compound are necessary to fully understand its safety profile .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
